Iralukast sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

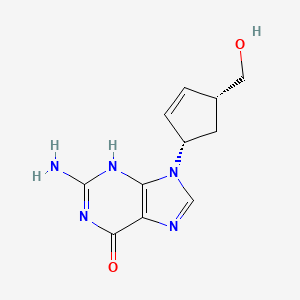

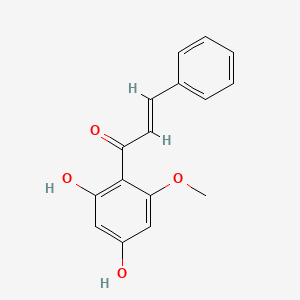

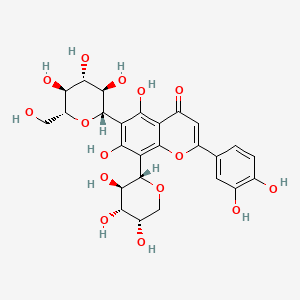

Cgp 45715A, also known as iralukast, is a potent peptido-leukotriene antagonist for the use in diseases of the respiratory tract by antagonizing the bronchoconstrictive, mucus secretory and inflammatory effects of these leukotrienesand. It is a structural analogue of LTD4.

Applications De Recherche Scientifique

Trace-Level Quantitation in Human Plasma

Iralukast sodium, known for its application in treating asthma, posed analytical challenges in its quantitation during clinical trials. A sensitive liquid chromatography/tandem mass spectrometry (LC/MS/MS) method was developed to analyze iralukast at low doses. The method addressed issues like the compound's instability under certain conditions and achieved a lower limit of quantitation (LLOQ) of 10 pg/mL. This method was crucial for obtaining plasma concentration-time profiles in moderate asthma patients (Majumdar, Bakhtiar, Melamed, & Tse, 2000).

Inhibition Effect on Copper Corrosion

Interestingly, research extended beyond medical applications to the field of corrosion science. Montelukast Sodium (a form of iralukast sodium) was investigated as a corrosion inhibitor for copper in acidic environments. The findings indicated that Montelukast Sodium adsorbs on the copper surface, acting as a mixed-type inhibitor, and follows Langmuir adsorption isotherm (Tan et al., 2017).

Delivery Strategies for Montelukast

A review detailed various emerging strategies for the delivery of montelukast, highlighting its bronchoprotective, anti-inflammatory, and anti-allergic properties. Strategies like formation of supramolecular adducts, encapsulation in nanoparticles and liposomes were explored to enhance montelukast's bioavailability and physico-chemical stability. New dosage forms were designed for non-enteric absorption, including absorption in the oral cavity and local action in the nasal mucosa or pulmonary epithelium (Barbosa, Almeida Paz, & Braga, 2016).

Stability-Indicating UPLC Method for Montelukast Impurities

Research focused on developing a Reverse Phase Ultra Performance Liquid Chromatography (RPUPLC) method for determining impurities in Montelukast sodium Oral Granules. This method, using a specific chromatographic separation technique, was essential for ensuring the purity and safety of the drug (Bapatu et al., 2012).

Fast Dissolving Oral Thin Films

A study explored montelukast sodium fast dissolving oral thin films as a potential solution for patients with difficulty swallowing tablets. The research indicated that these films, prepared by solvent casting technique, could improve the dissolution rate and patient compliance, particularly for the elderly and pediatric patients (Kapoor, 2015).

Dynamic Dissolution Testing for Oral Absorption Prediction

Dynamic dissolution testing was used to predict the oral absorption of montelukast sodium. The study aimed to develop a dissolution test method correlating with in vivo data, crucial for understanding and improving the drug's oral bioavailability (Okumu, DiMaso, & Löbenberg, 2008).

Propriétés

Numéro CAS |

125617-94-9 |

|---|---|

Nom du produit |

Iralukast sodium |

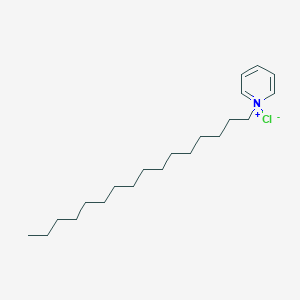

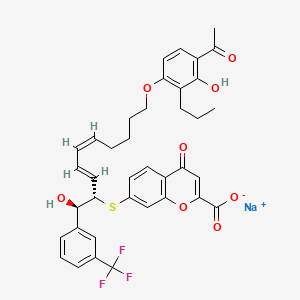

Formule moléculaire |

C38H36F3NaO8S |

Poids moléculaire |

732.7 g/mol |

Nom IUPAC |

sodium;7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C38H37F3O8S.Na/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26;/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47);/q;+1/p-1/b6-4-,14-8+;/t34-,35+;/m0./s1 |

Clé InChI |

UVMDAJYLEKEIPJ-RWRWEHELSA-M |

SMILES isomérique |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

SMILES canonique |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid CGP 45715A CGP-45715 A iralukast |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.